REACTION_SMILES
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[CH3:24][CH2:25][OH:26].[CH3:4][CH:5]([CH2:6][N:7]1[C:8](=[O:9])[c:10]2[c:11]([cH:12][cH:13][cH:14][cH:15]2)[C:16]1=[O:17])[CH2:18][C:19]([F:20])([F:21])[F:22].[ClH:23].[NH2:2][NH2:3].[OH2:1]>>[CH3:4][CH:5]([CH2:6][NH2:7])[CH2:18][C:19]([F:20])([F:21])[F:22].[ClH:23]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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CC(CN1C(=O)c2ccccc2C1=O)CC(F)(F)F
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(CN1C(=O)c2ccccc2C1=O)CC(F)(F)F
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
Cl
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
NN
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
CC(CN)CC(F)(F)F
|
Name
|
|
Type
|
product
|
Smiles
|
Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |